molecular formula C18H21ClN2O2S B2648455 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea CAS No. 2320536-40-9

1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

Cat. No.: B2648455
CAS No.: 2320536-40-9
M. Wt: 364.89
InChI Key: DLEDOPRCECXQRY-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group, a tetrahydropyran ring, and a thiophene ring, all connected through a urea linkage

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the tetrahydropyran ring: The chlorobenzyl intermediate is then reacted with a tetrahydropyran derivative under specific conditions to introduce the tetrahydropyran ring.

    Formation of the thiophene intermediate: A thiophene derivative is synthesized separately and then coupled with the chlorobenzyl-tetrahydropyran intermediate.

    Urea linkage formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage, resulting in the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3-(tetrahydro-2H-pyran-4-yl)urea: This compound lacks the thiophene ring, making it structurally simpler and potentially less versatile in terms of reactivity and applications.

    1-(4-chlorobenzyl)-3-(thiophen-2-yl)urea: This compound lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.

    1-(4-chlorobenzyl)-3-(phenyl)urea: This compound has a phenyl ring instead of the tetrahydropyran and thiophene rings, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[oxan-4-yl(thiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-15-5-3-13(4-6-15)12-20-18(22)21-17(16-2-1-11-24-16)14-7-9-23-10-8-14/h1-6,11,14,17H,7-10,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDOPRCECXQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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